molecular formula C13H17N3O3S B7663549 5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole

5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole

Cat. No.: B7663549
M. Wt: 295.36 g/mol
InChI Key: WNULQACWWRWSFF-UHFFFAOYSA-N
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Description

5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting key enzymes or proteins involved in various cellular processes. For instance, it has been reported to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription, leading to the inhibition of bacterial growth. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that the compound exhibits significant antimicrobial activity against a wide range of bacterial and fungal strains. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. In vivo studies have demonstrated that the compound has low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

The use of 5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole in lab experiments has several advantages. Firstly, it exhibits significant biological activity at low concentrations, making it a cost-effective reagent. Secondly, it has low toxicity and is well-tolerated by animals, making it a safe reagent to use in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole. Firstly, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Secondly, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases, should be further explored. Thirdly, the use of the compound in material science applications, such as the synthesis of functional materials, should be further investigated. Lastly, the development of new synthesis methods for the compound, which are more efficient and cost-effective, should be explored.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for it.

Synthesis Methods

The synthesis of 5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole can be achieved through various methods, including the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by condensation with chloroacetic acid, and further reaction with sodium azide. Another method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with ethyl chloroacetate and sodium ethoxide. Both methods have been successfully used to synthesize this compound with high yields and purity.

Scientific Research Applications

The chemical compound 5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. In agriculture, it has been used as a fungicide and plant growth regulator. In material science, it has been employed as a corrosion inhibitor and as a precursor for the synthesis of other functional materials.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-12-14-13(16-15-12)9-20(17,18)11-7-5-10(6-8-11)19-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNULQACWWRWSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CS(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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